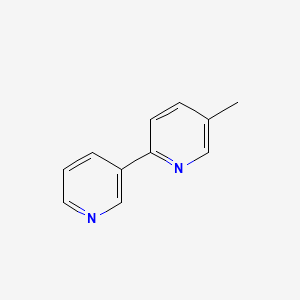

5-Methyl-2,3'-bipyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-2-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-4-5-11(13-7-9)10-3-2-6-12-8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRQVVOAAXTIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573900 | |

| Record name | 5-Methyl-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26844-80-4 | |

| Record name | 5-Methyl-2,3'-bipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026844804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-2,3'-BIPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFB1X61K47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 Methyl 2,3 Bipyridine

Direct Synthesis Approaches to the 5-Methyl-2,3'-bipyridine Core

Direct synthesis methods aim to construct the bipyridine framework in a convergent manner. These approaches often involve the coupling of two pre-functionalized pyridine (B92270) rings.

Regioselective Strategies for 2,3'-Bipyridine (B14897) Scaffolds

The synthesis of asymmetrically substituted bipyridines like the 2,3'-isomer requires careful control of regioselectivity. One common strategy involves the coupling of a 2-halopyridine with a 3-pyridyl organometallic reagent. The inherent difference in reactivity between the halogenated positions on the pyridine ring can be exploited to achieve selective coupling. For instance, in dihalopyridines, coupling often occurs selectively at the more reactive 2-halo position over the 3-halo position. orgsyn.org This allows for the directed synthesis of 2,3'-bipyridines.

Advanced Cross-Coupling Reactions for Bipyridine Systems

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively used in the synthesis of bipyridine structures. mdpi.com These methods offer high yields, mild reaction conditions, and good functional group tolerance. orgsyn.orgorgsyn.org

Negishi Cross-Coupling Strategies in Methylbipyridine Synthesis

The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a highly effective method for preparing bipyridines. orgsyn.orgorgsyn.orgwikipedia.org This reaction is noted for its high yields, mild conditions, and tolerance of a wide array of functional groups such as alkynes, cyanides, esters, and nitro groups. orgsyn.orgorgsyn.org

For the synthesis of this compound, a typical approach would involve the reaction of a 3-pyridylzinc halide with a 2-halo-5-methylpyridine. The organozinc reagent can be prepared through transmetalation of a pyridyllithium compound or by direct reaction of a pyridyl halide with activated zinc. orgsyn.org While various halopyridines (chloro, bromo, iodo) can be used as coupling partners, bromopyridines are most commonly employed. orgsyn.orgorgsyn.org The reactivity of the halide is generally I > Br > Cl. orgsyn.org

A key advantage of the Negishi coupling is the ability to achieve regioselectivity. For instance, the reaction of 5-bromo-2-iodopyridine (B1269129) with active zinc leads to the selective formation of the 5-bromo-2-pyridylzinc iodide, which can then be coupled with another aryl halide. researchgate.net This selectivity allows for the controlled construction of complex bipyridine structures.

Table 1: Examples of Negishi Cross-Coupling for Bipyridine Synthesis

| Coupling Partners | Catalyst | Product | Yield | Reference |

| 2-Bromopyridine and Organozinc Reagent | Tetrakis(triphenylphosphine)palladium(0) | 2,2'-Bipyridine (B1663995) | High | wikipedia.org |

| 2-Pyridylzinc Halide and Bromopyridine | Pd(dba)₂ and XPhos | 2,2'-Bipyridine Derivative | High | preprints.org |

| 3-Pyridylzinc Halide and 2-Halo-5-methylpyridine | Palladium Catalyst | This compound | Good | orgsyn.org |

| 5-Substituted 2-Chloropyridines and Organozinc Reagents | Palladium complex with tri-tert-butylphosphane | 5-Substituted 2,2'-Bipyridines | Good to Excellent | organic-chemistry.org |

Stille Coupling via Organotin Intermediates

The Stille coupling reaction utilizes organotin compounds (stannanes) and organic halides, catalyzed by palladium. preprints.org This method is highly reactive and can be successful even in cases where Suzuki coupling fails. preprints.org However, a significant drawback is the high toxicity of the organotin reagents. preprints.orgmdpi.com

In the context of this compound synthesis, a possible route involves the coupling of 2-bromo-5-methylpyridine (B20793) with a 3-(trialkylstannyl)pyridine. thieme-connect.com The synthesis of the required 5-methyl-2-tributylstannyl pyridine has been achieved in high yield by reacting 2-bromo-5-methylpyridine with butyllithium (B86547) followed by tributyltin chloride. sci-hub.se This organotin intermediate can then be coupled with a suitable halopyridine to form the desired bipyridine. thieme-connect.comsci-hub.se Researchers have developed one-step procedures to synthesize organotin-functionalized bipyridines in significantly higher yields compared to traditional multi-step methods. cmu.edu

Table 2: Stille Coupling Reactions for Bipyridine Synthesis

| Stannane | Halide | Catalyst | Product | Yield | Reference |

| 3- or 2-Stannylpyridines | Bromopyridines | Cyclopalladated ferrocenylimine with tricyclohexylphosphine | Bipyridines | Good | preprints.orgmdpi.com |

| Stannylated Pyridines | Bromopyridines | PdCl₂(PPh₃)₂ | Bipyridines | - | preprints.orgmdpi.com |

| 5-Methyl-2-tributylstannyl pyridine | 2-Bromo-5-methylpyridine | (Ph₃P)₄Pd | 5,5'-Dimethyl-2,2'-bipyridine | 86% | sci-hub.se |

Suzuki-Miyaura Coupling for Bipyridine Derivatives

The Suzuki-Miyaura coupling is a widely used and attractive method for forming C(sp²)–C(sp²) bonds to construct bipyridine structures. mdpi.com This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide, catalyzed by a palladium complex. researchgate.netmdpi.com A major challenge in Suzuki coupling for bipyridine synthesis is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity. preprints.orgmdpi.com

For the synthesis of this compound, a viable route is the coupling of a 3-pyridylboronic acid with 2-halo-5-methylpyridine. While 3- and 4-pyridylboronic acids are generally stable and effective in Suzuki couplings, 2-pyridylboronic acid derivatives often exhibit poor stability, making the synthesis of 2,2'- and 2,3'-bipyridines more challenging. preprints.orgmdpi.com To overcome this, more stable 2-pyridylboron reagents, such as N-phenyldiethanolamine esters, have been developed. preprints.orgmdpi.com The addition of a copper(I) co-catalyst has also been shown to improve the yield in some cases. preprints.org

Table 3: Suzuki-Miyaura Coupling for Bipyridine Synthesis

| Boronic Acid/Ester | Halide | Catalyst/Ligand | Product | Yield | Reference |

| 3-Pyridineboronic pinacol (B44631) ester | Pyridyl Halides | Cyclopalladated ferrocenylimine | Bipyridine Derivatives | High | mdpi.com |

| 2-Pyridineboronic acid N-phenyldiethanolamine ester | Bromopyridines | PdCl₂(PPh₃)₂ | 2,2'-Bipyridine-type products | Good | preprints.orgmdpi.com |

| Tetrabutylammonium 2-pyridylborate salts | Chloropyridines | PdCl₂(dcpp) | Bipyridine Products | Good to Excellent | preprints.org |

| 4-Methylpyridine-3-boronic acid | Aryl Halide | Palladium Catalyst | Substituted Bipyridine | - | cymitquimica.com |

Oxidative Homocoupling and Heterocoupling in Pyridine Chemistry

Oxidative coupling presents a more direct and atom-economical approach to biaryl synthesis by forming a carbon-carbon bond from two C-H bonds. researchgate.net These reactions can be categorized into homocoupling, which joins two identical molecules, and heterocoupling, which joins two different molecules.

Homocoupling: Symmetrical bipyridines can be synthesized through the oxidative homocoupling of pyridine derivatives. mdpi.com For example, the combination of Pd(OAc)₂ and piperazine (B1678402) in DMF at high temperatures can facilitate the homocoupling of bromopyridines. preprints.orgmdpi.com Other methods include the Ullmann reaction, which uses copper to couple aryl halides, and the Wurtz reaction, involving the reaction of organic halides with sodium. preprints.orgmdpi.com

Heterocoupling: The synthesis of unsymmetrical bipyridines like this compound via oxidative heterocoupling is more challenging due to selectivity issues. nih.gov However, methods have been developed for the Pd(II)-catalyzed oxidative C-H/C-H cross-coupling of different heteroarenes. nih.gov Achieving selective heterocoupling often requires careful tuning of the catalyst and reaction conditions to favor the cross-coupled product over the homocoupled byproducts. acs.org For instance, Pd-catalyzed heterocoupling of 2-bromopyridines has been reported to yield a mixture of homo- and hetero-coupled products. mdpi.com

Palladium-Catalyzed C-H Functionalization Routes to Bipyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of bipyridine derivatives, offering high yields and mild reaction conditions. orgsyn.org Among these, methods involving direct C-H bond activation are particularly attractive for their atom economy and environmental friendliness. mdpi.com

One notable strategy is the palladium-catalyzed dehydrogenative coupling of pyridines. For instance, a diruthenium tetrahydrido complex has been shown to catalyze the dimerization of 4-substituted pyridines by cleaving C-H bonds at the 2-position to form bipyridine derivatives. mdpi.com The reactivity in these couplings is often dependent on the electronic properties of the pyridine ring. mdpi.com

Another significant advancement is the direct C-H arylation of pyridine N-oxides, which can be achieved using a palladium catalyst in the presence of a silver oxidant. This method provides ortho-arylated pyridine N-oxide products with high site-selectivity. acs.org The resulting N-oxides can then be deoxygenated to afford the functionalized bipyridine.

Furthermore, palladium-catalyzed C-H functionalization has been successfully applied in enantioselective synthesis. The use of axially chiral 2,2'-bipyridine ligands in palladium-catalyzed reactions has enabled the enantioselective C-H functionalization of indoles and pyrroles. nih.govrsc.org These examples highlight the potential for creating chiral bipyridine-containing molecules through carefully designed catalytic systems. The development of effective ligands, such as mono-N-protected amino acids and substituted pyridines, is crucial for promoting the C-H cleavage step, which is often rate-limiting. nih.gov

The table below summarizes various palladium-catalyzed methods for bipyridine synthesis.

| Coupling Method | Catalyst/Reagents | Key Features | Reference |

| Negishi Coupling | Pd(PPh₃)₄ | High yield, mild conditions, good functional group tolerance. orgsyn.orgorgsyn.orgorganic-chemistry.org | orgsyn.orgorgsyn.orgorganic-chemistry.org |

| Stille Coupling | PdCl₂(PPh₃)₂ | Moderate to good yields, but can require harsh conditions and uses toxic tin reagents. orgsyn.org | orgsyn.org |

| Suzuki Coupling | Pd(OAc)₂ / Imidazolium salt ligand | Can achieve high turnover numbers. mdpi.com | mdpi.com |

| Dehydrogenative Coupling | CpRu(μ-H)₄RuCp | Economical and environmentally friendly C-H activation. mdpi.com | mdpi.com |

| Direct C-H Arylation | Pd catalyst / Ag oxidant | Highly selective for ortho-arylation of pyridine N-oxides. acs.org | acs.org |

Functionalization of this compound and Related Methylbipyridines

The methyl group on the bipyridine core, as in this compound, serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives with tailored properties.

Halomethylation for Subsequent Derivatization

The conversion of methyl groups on bipyridine rings to halomethyl groups is a key step for further functionalization. For example, methyl-2,2'-bipyridines can be efficiently converted to their corresponding bromo- and chloromethyl derivatives. acs.org These halomethylated compounds are valuable intermediates that can readily undergo subsequent nucleophilic substitution reactions to introduce a diverse array of functional groups.

Synthesis of Carboxylic Acid Derivatives (e.g., 3-Methyl[2,3'-bipyridine]-5'-carboxylic acid)

The synthesis of carboxylic acid derivatives of methylbipyridines, such as 3-Methyl[2,3'-bipyridine]-5'-carboxylic acid, is often achieved through coupling reactions. A common approach is the Suzuki coupling, which involves the reaction of a pyridine boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. This methodology allows for the precise installation of a carboxylic acid group at a specific position on the bipyridine framework. The resulting carboxylic acids are important building blocks for more complex molecules, including pharmaceuticals and functional materials.

Elaboration to Arylvinyl-Substituted Bipyridines

The methyl group of a methylbipyridine can be elaborated to form arylvinyl-substituted bipyridines. This transformation can be achieved through a multi-step sequence. For instance, deprotonation of the methyl group with a strong base like butyllithium generates a nucleophilic carbon, which can then react with an aromatic aldehyde. pearson.com Subsequent dehydration of the resulting alcohol intermediate would lead to the formation of the desired arylvinyl-substituted bipyridine. This method provides access to conjugated systems with potentially interesting photophysical properties.

Nucleophilic Substitution Reactions of Functionalized Derivatives

As mentioned previously, halomethylated bipyridines are excellent substrates for nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to create a library of functionalized bipyridine derivatives. osti.gov Additionally, nucleophilic substitution of hydrogen in the pyridine ring itself can be achieved using organophosphorus nucleophiles in the presence of electron-deficient acetylenes. researchgate.net This reaction proceeds through the formation of stable dearomatic intermediates. rsc.org The reactivity of pyridine derivatives towards nucleophiles can be enhanced by coordination to a Lewis acid, such as triborane (B₃H₇), which activates the ring for nucleophilic attack. rsc.orgresearchgate.net

Oxidation and Reduction Reactions of Side Chains

The side chains of substituted bipyridines, particularly methyl groups, can undergo various oxidation and reduction reactions. opentextbc.caatlanticoer-relatlantique.ca The methyl group on a pyridine ring can be oxidized to a carboxylic acid. leah4sci.com This transformation is a powerful tool for introducing acidic functionality. Conversely, carbonyl groups on a bipyridine side chain can be reduced to alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄). leah4sci.com These oxidation and reduction reactions provide access to a wider range of functionalized bipyridines with diverse chemical properties. khanacademy.org

Coordination Chemistry of 5 Methyl 2,3 Bipyridine Metal Complexes

Fundamental Principles of Metal-Ligand Coordination by 5-Methyl-2,3'-bipyridine

This compound is an asymmetrical bidentate ligand, a derivative of 2,2'-bipyridine (B1663995), which is a cornerstone ligand in coordination chemistry. The two nitrogen atoms of the pyridine (B92270) rings act as electron-pair donors, enabling the formation of chelate complexes with a wide range of metal ions. The connection between the 2- and 3'- positions of the pyridine rings results in a twisted conformation, which influences the geometry and stability of the resulting metal complexes.

The coordination of this compound to a metal ion typically involves the formation of a five-membered chelate ring. The flexibility of the bond between the two pyridine rings allows for some degree of conformational adaptation to accommodate the preferred coordination geometry of the metal ion. This adaptability, combined with the electronic influence of the methyl group, makes this compound a ligand capable of forming stable and unique coordination compounds.

Synthesis and Structural Elucidation of Transition Metal Complexes

The synthesis of transition metal complexes with this compound generally involves the reaction of a suitable metal precursor, such as a metal salt, with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, UV-Vis spectroscopy, and mass spectrometry, to elucidate their structure, bonding, and electronic properties.

Ruthenium(II) complexes of bipyridine and its derivatives are renowned for their rich photophysical and electrochemical properties. Tris-chelate complexes of the type [Ru(N-N)₃]²⁺, where N-N is a bidentate bipyridine-type ligand, can exist as geometric and optical isomers. For an unsymmetrical ligand like this compound, the formation of facial (fac) and meridional (mer) geometric isomers is possible.

Geometric Isomerism: The fac isomer has C₃ symmetry, with the three coordinating nitrogen atoms from the methylated pyridine rings (or the non-methylated rings) occupying one face of the octahedron. The mer isomer has C₁ symmetry, with these three nitrogen atoms located in a plane that includes the ruthenium ion. The relative stability and formation of these isomers can be influenced by reaction conditions and the steric interactions between the ligands.

Optical Isomerism: Due to the chiral nature of the tris-chelate arrangement around the ruthenium center, both the fac and mer isomers are chiral and can exist as a pair of enantiomers (Δ and Λ). The separation and characterization of these optical isomers are crucial for applications in stereoselective catalysis and chiroptical materials.

The synthesis of these complexes typically involves heating a ruthenium(III) chloride precursor with an excess of the this compound ligand in a suitable solvent, often with a reducing agent to form the desired ruthenium(II) species.

Cobalt(II) complexes with bipyridine-type ligands can adopt various coordination geometries, most commonly octahedral or tetrahedral, depending on the ligand and the counter-ions present. The reaction of cobalt(II) salts with this compound leads to the formation of complexes where the ligand's steric and electronic properties play a significant role.

The methyl group on the bipyridine frame can influence the ligand field strength, which in turn affects the electronic configuration and magnetic properties of the cobalt(II) center. In an octahedral environment, cobalt(II) (d⁷) can be either high-spin or low-spin. The ligand field splitting parameter (10Dq) determines the spin state. The electron-donating nature of the methyl group in this compound can subtly alter the ligand field, potentially favoring one spin state over the other compared to the unsubstituted 2,3'-bipyridine (B14897).

Zinc(II) is a d¹⁰ metal ion, and its complexes are typically diamagnetic and colorless unless the ligand itself is chromophoric. The primary interest in zinc(II) complexes with ligands like this compound lies in their photophysical properties, particularly fluorescence. The coordination of the ligand to the zinc(II) ion can significantly modulate its fluorescence emission.

The formation of zinc(II) complexes can lead to:

Enhanced Fluorescence: Coordination to the metal ion can increase the rigidity of the ligand, reducing non-radiative decay pathways and leading to enhanced fluorescence intensity.

Shifts in Emission Wavelength: The electronic interaction between the ligand and the zinc(II) ion can alter the energy levels of the ligand's molecular orbitals, resulting in a shift in the fluorescence emission wavelength (chelation-enhanced fluorescence).

The binding of this compound to zinc(II) is also of interest in the context of sensor development. The changes in the photophysical properties upon complexation can be exploited for the detection of zinc(II) ions. The synthesis of these complexes is generally straightforward, involving the mixing of a zinc(II) salt and the ligand in a suitable solvent at room temperature.

Rhodium(III), with a d⁶ electronic configuration, forms stable, kinetically inert octahedral complexes. The coordination chemistry of rhodium(III) with bipyridine-type ligands has been extensively studied due to the potential applications of these complexes in catalysis and photochemistry. The reaction of rhodium(III) chloride with this compound typically yields tris-chelate complexes, [Rh(5-Me-2,3'-bpy)₃]³⁺.

Similar to ruthenium(II) complexes, these rhodium(III) complexes can exhibit both geometric (fac and mer) and optical (Δ and Λ) isomerism. The electronic structure of these complexes is characterized by ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions, which can be observed in their UV-Vis absorption spectra. The energy of these transitions is influenced by the electronic properties of the this compound ligand.

The redox properties of these complexes are also of significant interest. The rhodium(III) center can be reduced to rhodium(II) or rhodium(I), and the ligand can also undergo reduction. Cyclic voltammetry is a key technique used to study these redox processes and to determine the electrochemical potentials, which are sensitive to the nature of the ligand.

Gold(III) is a d⁸ metal ion that typically forms square planar complexes. The coordination of bidentate ligands like this compound to gold(III) can lead to the formation of complexes with the general formula [Au(N-N)X₂]⁺ or [Au(N-N)₂]³⁺, where X is a monodentate ligand like chloride.

The coordination of this compound to a gold(III) center results in a strained chelate ring due to the geometric constraints of the square planar geometry. The bite angle of the ligand is a crucial factor in determining the stability and structure of the resulting complex. The steric hindrance from the methyl group can also influence the coordination geometry and the accessibility of the gold(III) center to other ligands.

The synthesis of gold(III) complexes with this compound often starts from a gold(III) precursor like tetrachloroauric acid (HAuCl₄). The reaction conditions need to be carefully controlled to achieve the desired coordination mode and to prevent the reduction of gold(III) to gold(I) or gold(0). Spectroscopic techniques such as NMR and FT-IR, along with X-ray crystallography, are essential for characterizing the coordination modes and the precise geometry of these complexes. chemmethod.com

Iron(II) Complexes

The coordination of this compound with iron(II) ions leads to the formation of stable complexes. The nitrogen atoms of the bipyridine ligand act as electron donors, forming coordinate bonds with the iron(II) center. The presence of the methyl group at the 5-position of one pyridine ring can influence the electronic properties and steric environment of the resulting complex.

Research on analogous bipyridine ligands provides insight into the expected behavior of this compound in iron(II) coordination. For instance, studies on tris(bipyridyl)iron(II) complexes have shown that the iron(II) atom is typically octahedrally coordinated by the three bipyridine ligands. researchgate.net The electronic spectra of such complexes often exhibit characteristic bands corresponding to the tris(bipyridyl)iron(II) chromophore. researchgate.net While specific research on this compound iron(II) complexes is not extensively detailed in the provided results, the general principles of iron(II) coordination with bipyridine ligands suggest the formation of discrete mononuclear or polynuclear complexes depending on the reaction conditions and the stoichiometry of the reactants. researchgate.netrsc.org The stability and reactivity of these complexes can be modulated by factors such as the solvent, the counter-anion, and the presence of other ligands. tandfonline.com

Chelation Properties and Supramolecular Architectures Employing this compound Ligands

The unique structural and electronic features of this compound make it a valuable ligand in the construction of complex supramolecular architectures. Its ability to act as a bidentate chelating agent is fundamental to these applications.

Bidentate Chelation Mechanisms and Stability Constants

This compound functions as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its two pyridine rings to form a stable five-membered chelate ring. tandfonline.com The stability of the resulting metal complex is influenced by several factors, including the nature of the metal ion, the solvent, and the electronic and steric properties of the ligand.

The methyl group at the 5-position can have a subtle but significant impact on the stability of the complex. While alkyl groups in the 4,4' or 5,5' positions of 2,2'-bipyridine can sometimes lead to less stable complexes due to steric hindrance, the effect of a single methyl group in the 5-position of a 2,3'-bipyridine is less pronounced and depends on the specific metal ion and coordination geometry. vpscience.org The stability of metal complexes with bipyridine ligands is generally high due to the chelate effect. The thermodynamic stability of these complexes can be quantified by their stability constants (β). For analogous 2,2'-bipyridine complexes, these constants are typically determined using techniques such as spectrophotometric or potentiometric titrations. acs.org The stability of iron(II) complexes with pyridyl-containing ligands has been ranked based on the nature of the coordinating groups, highlighting the strong affinity of iron(II) for pyridine nitrogens. nih.gov

Table 1: Factors Influencing the Stability of Bipyridine Metal Complexes

| Factor | Description |

| Chelate Effect | The formation of a five-membered ring upon bidentate coordination significantly increases the thermodynamic stability of the complex compared to coordination with two monodentate pyridine ligands. |

| Metal Ion | The size, charge, and electronic configuration of the metal ion influence the strength of the metal-ligand bonds. |

| Ligand Substituents | The position and electronic nature of substituents on the bipyridine rings can affect the basicity of the nitrogen atoms and introduce steric hindrance, thereby modulating complex stability. vpscience.org |

| Solvent | The polarity and coordinating ability of the solvent can impact the solvation of the metal ion and the ligand, influencing the overall thermodynamics of complex formation. |

Chelation-Driven Self-Assembly Processes

The directional nature of the coordinate bonds formed by this compound with metal ions allows for the programmed self-assembly of complex, well-defined supramolecular architectures. scielo.br By carefully selecting the metal ion and the ligand design, it is possible to create a variety of structures, including helicates, macrocycles, and coordination polymers. scielo.brrsc.org

The formation of these structures is a spontaneous process driven by the thermodynamic favorability of chelation. scielo.br For example, the reaction of bis-bidentate ligands with metal ions that prefer a specific coordination geometry (e.g., tetrahedral for Cu(I) or octahedral for Fe(II)) can lead to the formation of double or triple-stranded helicates. scielo.br The information for the final assembled structure is essentially encoded in the chemical components. scielo.br

Intermolecular Interactions (e.g., π-π Stacking) in Supramolecular Structures

The planar aromatic rings of the bipyridine ligands can stack on top of each other, leading to attractive forces that help to organize the molecules into well-ordered one-, two-, or three-dimensional networks. cmu.edunih.gov The extent and geometry of π-π stacking are influenced by the presence and position of substituents on the bipyridine rings. canterbury.ac.nz These interactions, often in concert with other weak forces like hydrogen bonding and C-H···π interactions, dictate the crystal packing of the supramolecular complexes. nih.gov

Chiral Molecular Recognition in Multi-bipyridine Systems

The incorporation of this compound into larger, chiral supramolecular systems can lead to structures capable of enantioselective recognition. researchgate.netrsc.org This phenomenon is of great interest for applications in enantioselective separation and sensing. researchgate.net Chiral recognition arises from the differential interactions between the chiral host (the multi-bipyridine system) and the two enantiomers of a chiral guest molecule. nih.gov

The precise spatial arrangement of the bipyridine units within the supramolecular framework creates a chiral cavity or surface. The recognition process often involves a combination of interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking, which collectively lead to a difference in the binding affinity for the two enantiomers of the guest. acs.org The design of effective chiral receptors requires careful consideration of the size, shape, and functional groups of both the host and the guest molecules. nih.gov While the search results highlight the potential for chiral recognition in multi-bipyridine systems in general, specific examples involving this compound are not explicitly detailed. researchgate.netresearchgate.net

Catalytic Applications of 5 Methyl 2,3 Bipyridine Based Systems

Role of 5-Methyl-2,3'-bipyridine as a Ligand in Transition Metal Catalysis

This compound functions as a mono- or bidentate ligand, coordinating with transition metals through its two nitrogen atoms. The synthesis and catalytic exploration of 2,3'-bipyridine (B14897) derivatives are less common compared to their more symmetrical 2,2'- and 4,4'-bipyridine (B149096) counterparts. vulcanchem.com However, their asymmetry is a key feature, offering a different steric and electronic environment around the metal center, which can be advantageous in certain catalytic processes. The nitrogen atoms of the bipyridine scaffold act as electron donors, forming stable chelate complexes with a wide array of transition metals. mdpi.comscirp.org

The presence of a methyl group at the 5-position of one pyridine (B92270) ring introduces an electron-donating effect, which can modulate the electron density at the metal center. This, in turn, influences the metal's redox properties and its reactivity in catalytic cycles. The study of such asymmetrically substituted bipyridines, including the 2,3'-isomer, is crucial for elucidating structure-activity relationships in catalysis. vulcanchem.com The coordination of this compound to a metal creates a chiral-at-metal center, which can be exploited in enantioselective catalysis.

Specific Catalytic Transformations and Mechanistic Aspects

The distinct coordination chemistry of this compound makes it a ligand of interest in various catalytic transformations, from the formation of carbon-carbon bonds to sustainable chemical processes.

Palladium-catalyzed cross-coupling reactions are fundamental tools in synthetic organic chemistry for the formation of C-C bonds. Bipyridine ligands are widely employed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. mdpi.com

The synthesis of 2,3'-bipyridines can be achieved through established cross-coupling methods such as Stille and Negishi couplings. vulcanchem.comorgsyn.org Specifically, in Negishi coupling, which involves the reaction of an organozinc compound with an organic halide, it has been noted that while halides at the 3-position of a pyridine ring can participate in the reaction to form 2,3'-bipyridines, their reactivity is generally lower than that of 2-halopyridines. orgsyn.orgorgsyn.org This difference in reactivity allows for selective cross-coupling reactions when using di-halogenated pyridines.

The general scheme for a Negishi coupling to form a bipyridine is shown below:

Reactants : A pyridyl zinc halide and a halo-substituted pyridine.

Catalyst : A palladium(0) complex, often with a phosphine (B1218219) ligand.

Conditions : Typically conducted in a solvent like tetrahydrofuran (B95107) (THF) under heating. orgsyn.org

The efficiency and selectivity of these reactions are highly dependent on the nature of the substituents on the pyridine rings, the choice of catalyst, and the reaction conditions. The use of this compound as a ligand in other cross-coupling reactions is an area of ongoing research, with its electronic and steric properties expected to influence catalyst performance.

The regeneration of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) from its oxidized form (NAD+) is a critical process in many biocatalytic reductions. Transition metal complexes, particularly those of rhodium and iridium with bipyridine ligands, have been extensively studied as catalysts for this transformation. nih.govresearchgate.netacs.orgosti.gov

Research has demonstrated that the catalytic efficiency of [Cp*Rh(bipyridine)Cl]+ complexes in NADH regeneration is highly sensitive to the position of substituents on the bipyridine ring. nih.govresearchgate.net Electron-donating groups, such as methyl groups, have been shown to increase the catalytic efficiency. researchgate.net For instance, a rhodium complex with a 5,5'-disubstituted bipyridine ligand exhibited a high turnover frequency of 1100 h⁻¹, which was attributed to its low reduction potential. nih.govresearchgate.net

While specific studies on this compound for NADH regeneration are not widely reported, the established principles suggest that its unique electronic and steric profile would result in distinct catalytic activity compared to its 2,2'- and 4,4'-isomers. The asymmetric nature of the 2,3'-bipyridine ligand would create a less symmetric catalytic environment, potentially influencing the regioselectivity of the hydride transfer to NAD+.

Table 1: Comparison of Rhodium-based Catalysts in NADH Regeneration

| Catalyst Complex | Turnover Frequency (TOF) (h⁻¹) | Key Finding | Reference |

|---|---|---|---|

| [CpRh(5,5'-substituted bipyridine)Cl]⁺ | 1100 | Lowest reduction potential led to highest efficiency. | nih.govresearchgate.net |

| [CpRh(bpy)Cl]²⁺ | 0.24 mM/min (rate) | Bifunctional catalyst for both CO₂ reduction and NADH regeneration. | acs.org |

| [CpRh(bipyridine)Cl]⁺ with electron-donating groups | Increased efficiency | Electron-donating substituents enhance catalytic activity. | researchgate.net |

This table is based on data for various substituted bipyridine ligands to illustrate the impact of substitution on catalytic activity, as direct data for this compound is limited.

The development of catalysts for sustainable chemical processes, such as the reduction of carbon dioxide (CO₂) and the oxidation of water, is a major focus of current research. Bipyridine-based transition metal complexes, particularly of ruthenium and cobalt, are promising candidates for these transformations. mdpi.comacs.orgnih.govnih.govnih.govnih.govresearchgate.netacs.org

In the context of photocatalytic CO₂ reduction, studies on cobalt complexes with various substituted bipyridine ligands have revealed a strong dependence of catalytic activity on the ligand structure. nih.gov For example, cobalt complexes with 2,4'-bipyridine (B1205877) or 3,3'-bipyridine (B1266100) showed no detectable activity for CO₂ conversion, highlighting the critical role of the bipyridine isomer. nih.gov Furthermore, bulky substituents on the bipyridine ring were found to hinder CO₂ reduction due to steric interference. nih.gov

For water oxidation, ruthenium complexes containing bipyridine ligands are among the most studied catalysts. mdpi.comnih.govacs.org The electronic properties of the bipyridine ligand, modulated by substituents, play a crucial role in tuning the redox potentials of the metal center to drive the multi-electron oxidation of water.

Although direct applications of this compound in these specific sustainable transformations are not extensively documented, the existing literature on related systems underscores that its unique isomeric structure and the electronic contribution of the methyl group would likely lead to novel catalytic properties.

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and low polydispersity. The catalyst in ATRP is typically a transition metal complex, often copper-based, with nitrogen-containing ligands like bipyridines. scispace.comcmu.edu

Structure-Activity Relationships in Catalytic Complexes

The relationship between the structure of a ligand and the activity of its corresponding metal complex is a fundamental concept in catalysis. For bipyridine-based catalysts, this relationship is particularly evident and has been the subject of numerous studies. The isomeric form of the bipyridine and the nature and position of substituents are critical factors that dictate the catalytic performance.

The study of less common isomers like 2,3'-bipyridines is instrumental in developing a comprehensive understanding of these structure-activity relationships. vulcanchem.com Key structural features of this compound and their potential impact on catalysis include:

Asymmetry : The C₂-symmetry of 2,2'-bipyridines is broken in the 2,3'-isomer. This asymmetry can lead to different binding affinities for the two pyridine rings and can create a chiral environment around the metal center, which is particularly relevant for asymmetric catalysis.

Bite Angle : The N-M-N bite angle is a crucial parameter that affects the stability and reactivity of the metal complex. The bite angle of a 2,3'-bipyridine ligand is expected to differ from that of a 2,2'-bipyridine (B1663995), influencing the geometry and, consequently, the catalytic activity of the complex.

Electronic Effects : The methyl group at the 5-position is electron-donating, which increases the electron density on the pyridine ring and, by extension, on the coordinated metal center. This can affect the redox potential of the catalyst, which is a key parameter in many catalytic reactions, including NADH regeneration and CO₂ reduction. nih.govresearchgate.netnih.gov Studies on substituted 2,2'-bipyridine complexes have shown that electron-donating groups generally enhance the activity of reductive catalysts and can have the opposite effect on oxidative catalysts. researchgate.netacs.org

The systematic study of complexes containing this compound and its comparison with other isomers is essential for fine-tuning the properties of transition metal catalysts for specific applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,2'-bipyridine |

| 4,4'-bipyridine |

| 2,4'-bipyridine |

| 3,3'-bipyridine |

| 5,5'-disubstituted bipyridine |

| Tetrahydrofuran (THF) |

| Nicotinamide adenine dinucleotide (NADH) |

| NAD⁺ (oxidized form of NADH) |

| [Cp*Rh(bipyridine)Cl]⁺ |

| Ruthenium |

| Cobalt |

| Palladium |

| Rhodium |

| Iridium |

| 5-methyl-2,2'-bipyridine |

Electron Transfer Processes in Catalytic Cycles

The functionality of this compound in catalytic systems is fundamentally linked to its role in mediating electron transfer processes. As a ligand, its electronic properties directly influence the redox behavior of the central metal atom, thereby governing the thermodynamics and kinetics of the catalytic cycle. The bipyridine framework can act as an electron sink or donor, stabilizing various oxidation states of the metal and participating directly in the movement of electrons required for substrate activation and transformation.

The introduction of a methyl group at the 5-position of the 2,3'-bipyridine scaffold serves as a critical electronic modulator. The methyl group is an electron-donating group (EDG), which increases the electron density on the bipyridine ring system. This electronic perturbation influences the metal-ligand orbital overlap and systematically tunes the redox potential of the resulting metal complex. rsc.org In general, complexes with electron-donating substituents on the bipyridine ligand exhibit more negative reduction potentials. nih.gov This increased electron density at the metal center can enhance the catalytic efficiency for certain reductive processes. nih.gov

Detailed research on analogous substituted bipyridine systems has established an inverse correlation between the redox potentials of the catalyst and its catalytic efficiency for reactions like the regeneration of NADH. nih.gov Complexes that are more difficult to reduce (i.e., have more negative reduction potentials) often exhibit higher turnover frequencies. nih.gov This principle suggests that the 5-methyl substituent, by making the complex more electron-rich, can enhance the rate of key steps in a catalytic cycle.

Table 1: Representative Data on the Influence of Electron-Donating Groups (EDGs) on Catalyst Properties (Based on Analogous 2,2'-Bipyridine Systems)

| Substituent on Bipyridine Ligand | Electronic Effect | Relative Reduction Potential (V) | Observed Catalytic Turnover Frequency (h⁻¹) |

|---|---|---|---|

| None (unsubstituted) | Neutral | -1.20 | ~450 |

| 4,4'-dimethyl | Electron-Donating | -1.35 | ~700 |

| 5,5'-dimethyl | Electron-Donating | -1.42 | ~1100 |

A significant example of a catalytic cycle involving a closely related ligand is the theoretical model of dinitrogen (N₂) reduction mediated by 2,3'-bipyridine. nsf.gov In this proposed system, the bipyridine framework anchors a diboron (B99234) species, facilitating the cleavage of a strong B-B bond and the subsequent multi-electron reduction of N₂. nsf.gov The process involves a boryl transfer sequence where the bipyridine ligand mediates the electron flow necessary for N-N bond activation. The entire catalytic cycle is thermodynamically favorable, with a substantial exothermic reaction free energy. nsf.gov The presence of a 5-methyl group on the 2,3'-bipyridine ligand would be expected to further influence the energetics of this cycle by enhancing the electron-donating character of the ligand framework.

The key steps in such catalytic cycles often involve discrete single or multi-electron transfer events. In photoredox catalysis, for example, mechanisms can proceed via a "Reductive SET" (Single Electron Transfer) or "Oxidative SET" pathway, where the bipyridine complex is successively reduced or oxidized to generate the active catalytic species. acs.org The ligand's ability to stabilize these various electronic states (e.g., Ni(0), Ni(I), Ni(II), Ni(III) in nickel catalysis) is crucial. acs.org Furthermore, in processes like water oxidation, proton-coupled electron transfer (PCET) is a dominant mechanism, where the transfer of an electron is synchronized with the transfer of a proton. smolecule.comnih.gov The bipyridine ligand structure plays a vital role in these PCET pathways by maintaining the structural integrity of the complex and modulating electron density at the metal center during the sequential oxidation steps. smolecule.com

Table 2: Proposed Mechanistic Steps in 2,3'-Bipyridine-Mediated Dinitrogen Reduction

| Step | Description | Role of Bipyridine Ligand |

|---|---|---|

| 1 | Formation of a dinitrogen-bridged diboron complex anchored by 2,3'-bipyridine. | Acts as a structural anchor and electronic stabilizer. |

| 2 | Cleavage of the B-B bond and activation of the N≡N triple bond. | Mediates electron redistribution to facilitate bond breaking and activation. nsf.gov |

| 3 | Boryl transfer sequence leading to the fully reduced N-N species. | Facilitates the stepwise transfer of boryl groups to the nitrogen atoms. nsf.gov |

| 4 | Product release and regeneration of the bipyridine catalyst. | The starting bipyridine species is regenerated for the next catalytic cycle. nsf.gov |

Advanced Materials Science and Optoelectronic Applications of 5 Methyl 2,3 Bipyridine

Integration into Polymeric Materials and Functional Systems

Bipyridine derivatives are fundamental building blocks in the synthesis of advanced polymeric materials. orgsyn.orgorgsyn.org Their ability to chelate with metal ions allows for the creation of metallopolymers, where the metal centers can introduce catalytic, redox, or specific photophysical properties into the polymer chain. The compound 5-Methyl-2,3'-bipyridine is identified as a material building block within the field of polymer science. bldpharm.com

The integration of bipyridine units into polymers can be achieved by synthesizing monomers containing the bipyridine moiety. These monomers can then be polymerized to form functional materials. For instance, halomethyl-bipyridines have been employed as initiators for the controlled polymerization of various monomers, such as styrene (B11656) and 2-alkyl-2-oxazolines. orgsyn.org The resulting polymers, containing bipyridine side chains, can coordinate with metal ions to form materials with applications in catalysis or as functional coatings. The specific substitution pattern of this compound influences the electronic properties and coordination geometry of its metal complexes, thereby affecting the final properties of the polymer system into which it is incorporated.

Design of Luminescent and Photonic Devices

Ligands containing two or more bipyridine units are well-established components in the design of luminescent materials and photonic devices. researchgate.net When complexed with transition metals such as ruthenium, iridium, or platinum, bipyridines form compounds that can exhibit strong and stable luminescence. ossila.comnih.gov This property is critical for the development of light-emitting diodes (LEDs), sensors, and other photonic applications.

The photophysical properties of these metal complexes are highly tunable. By modifying the bipyridine ligand—for example, by introducing substituent groups like the methyl group in this compound—it is possible to alter the energy levels of the molecular orbitals. This, in turn, influences the emission wavelength, quantum yield, and lifetime of the luminescent state. For example, an iridium(III) complex incorporating 5,5'-dimethyl-2,2'-bipyridine exhibits high luminescence, which has been harnessed to create assays for biological molecules. ossila.com Given that this compound is classified as an optical and OLED material, it holds potential as a ligand for creating new phosphorescent metal complexes for next-generation displays and lighting. bldpharm.com

Applications in Optoelectronic Technologies

The utility of bipyridine compounds in luminescent and photonic devices extends directly to their application in broader optoelectronic technologies. researchgate.net Optoelectronics involves devices that source, detect, and control light, and materials based on bipyridine complexes are valuable due to their robust redox stability and excellent photophysical properties. soton.ac.uk These complexes can be used as the emissive layer in Organic Light-Emitting Diodes (OLEDs), as photosensitizers in solar cells, or as the active component in chemical sensors.

The role of the bipyridine ligand is to facilitate light absorption (in a photosensitizer) or light emission (in an OLED) and to stabilize the metal center. The electronic properties of the ligand, dictated by its isomeric structure and substituents, are paramount. The classification of this compound as an electronic material underscores its relevance to this field. bldpharm.com Its asymmetric structure, compared to the more common 2,2'- or 4,4'-bipyridines, can lead to unique dipole moments and packing arrangements in thin films, which are important considerations for the performance of optoelectronic devices.

Single-Molecule Conductance Studies of Bipyridine-Based Systems

Bipyridine-based molecules are of significant interest in the field of molecular electronics, where the goal is to use single molecules as components in electronic circuits. A key area of investigation is single-molecule conductance, which measures the ability of a single molecule to transport charge between two electrodes. These studies often use a scanning tunneling microscope (STM) to form a junction with a single bipyridine molecule anchored, for example, between two gold electrodes.

Research has shown that the conductance of a single bipyridine junction is highly sensitive to the precise atomic-scale contact geometry. aps.org Density functional theory (DFT) calculations, supported by experimental measurements, indicate that conductance is mediated by the lowest unoccupied molecular orbital (LUMO) of the bipyridine molecule. aps.org Furthermore, studies on related bipyridine derivatives have explored how multiple molecular "wires" can be bundled together through metal coordination to control the geometry of the junction without significantly altering the conductance behavior of the individual molecules. nih.govnih.gov While specific conductance data for this compound is not available in the reviewed literature, the findings for the broader bipyridine class establish the foundational principles for its potential use in single-molecule devices.

| Compound | System Studied | Key Finding | Reference |

|---|---|---|---|

| Bipyridine (general) | Single molecule between gold electrodes | Conductance is sensitive to surface structure and contact geometry. | aps.org |

| 5,5'-bis(methylthio)-2,2'-bipyridine (as a ligand in Fe- and Co-complexes) | Single-molecule conductance via STM and DFT calculations | Each ligand can conduct as an independent wire with minimal impact from the rest of the complex. | nih.govacs.org |

| 4,4'-bipyridine (B149096) | Single-molecule junction between gold electrodes | Junction can be reversibly switched between two conductance states by mechanical manipulation. | columbia.edu |

Aggregation-Induced Emission (AIE) Properties of Bipyridine Derivatives

A significant challenge in the development of luminescent materials is a phenomenon called aggregation-caused quenching (ACQ), where fluorescent molecules lose their emissivity when aggregated or in the solid state. In contrast, materials with aggregation-induced emission (AIE) properties are weakly emissive in solution but become highly luminescent in an aggregated state. ub.eduacs.org This "turn-on" fluorescence is highly desirable for applications in solid-state lighting, OLEDs, and biological sensing.

The mechanism behind AIE is generally attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, within the molecule upon aggregation. acs.org When the molecules are locked in place, non-radiative decay pathways are suppressed, leading to a significant enhancement of radiative emission. Bipyridine derivatives, particularly when part of transition metal complexes, have been shown to exhibit AIE. ub.edu The compound this compound is specifically categorized as a material for aggregation-induced emission applications, indicating its potential as a building block for creating novel AIE-active luminogens (AIEgens). bldpharm.com

Computational and Theoretical Investigations of 5 Methyl 2,3 Bipyridine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding

Ligand-Metal Interaction Energetics and Geometries

When 5-Methyl-2,3'-bipyridine acts as a ligand in a metal complex, DFT calculations are invaluable for understanding the nature of the ligand-metal bond. These calculations can predict the geometry of the resulting complex, including bond lengths and angles between the metal center and the nitrogen atoms of the bipyridine. Furthermore, the energetics of this interaction can be quantified, providing the binding energy of the ligand to the metal. This information is crucial for assessing the stability of the complex. The position of the methyl group on the pyridine (B92270) ring can introduce steric effects that influence the coordination geometry and the strength of the metal-ligand bond, aspects that are well-captured by DFT models. mdpi.com Studies on related bipyridine complexes have shown that the structural features of the bipyridine ligand are strong indicators of the electronic structure within the complex. researchgate.netresearchgate.net

Spectroscopic Property Prediction and Interpretation (e.g., NMR, UV-Vis, Fluorescence)

Computational methods are frequently used to predict and interpret spectroscopic data. Time-dependent DFT (TD-DFT) is a common approach for calculating electronic absorption spectra (UV-Vis). osti.gov For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* transitions within the aromatic rings. These predictions are instrumental in assigning the bands observed in experimental spectra.

Fluorescence properties, governed by the transition from the first excited singlet state to the ground state, can also be modeled. Computational approaches can estimate the emission wavelength and quantum yield, providing insights into the molecule's potential as a fluorophore.

Elucidation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry plays a critical role in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For complexes involving this compound, DFT can be used to model proposed catalytic cycles. nih.govacs.org This involves calculating the structures and energies of reactants, transition states, intermediates, and products for each step of the catalytic process.

Modeling of Photophysical Properties and Charge-Transfer Transitions

The photophysical properties of bipyridine compounds, particularly when complexed with transition metals, are of significant interest for applications in areas like solar energy conversion and organic light-emitting diodes (OLEDs). TD-DFT is a key tool for modeling these properties. osti.govresearchgate.net

In a metal complex of this compound, TD-DFT calculations can predict and characterize various types of electronic transitions. These include metal-to-ligand charge-transfer (MLCT), ligand-to-metal charge-transfer (LMCT), and intraligand (π→π) transitions. uni-regensburg.de The nature and energy of these transitions determine the color, luminescence, and photochemical reactivity of the complex. For example, in a ruthenium complex, the lowest energy absorption bands are often due to MLCT transitions from the metal d-orbitals to the π orbitals of the bipyridine ligand. osti.gov The methyl group on the this compound ligand would subtly modify the energy of these π* orbitals, thereby tuning the photophysical properties of the complex. Modeling can quantify this effect and help in the rational design of new materials with desired optical and electronic properties.

Biological and Bioinorganic Research Aspects of 5 Methyl 2,3 Bipyridine

Interactions with Biological Macromolecules

The interaction of bipyridine-based molecules with biological macromolecules is a cornerstone of their application in chemical biology and medicinal chemistry. While research specifically detailing 5-Methyl-2,3'-bipyridine is limited, extensive studies on related bipyridine isomers, particularly when chelated to metal ions, provide a strong framework for understanding their potential biological interactions. The introduction of a methyl group on the pyridine (B92270) ring can influence lipophilicity and steric factors, thereby modulating these interactions.

DNA Binding Mechanisms and Thermodynamic Considerations

Metal complexes containing bipyridine ligands can interact with DNA through several mechanisms, largely dictated by the geometry of the complex, the nature of the metal ion, and the ancillary ligands present. nih.gov The primary non-covalent binding modes include:

Intercalation: This involves the insertion of a planar aromatic ligand, such as a bipyridine derivative, between the base pairs of the DNA double helix. This mode requires a sufficiently large and flat surface area on the ligand. Octahedral complexes, like those formed with Ruthenium(II), often feature at least one ligand that can intercalate. rsc.org

Groove Binding: Complexes can bind within the major or minor grooves of DNA. This interaction is often driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the complex and the edges of the DNA base pairs in the grooves. nih.gov The shape and size of the complex are critical for selective groove binding.

Electrostatic Binding: Cationic metal complexes can be electrostatically attracted to the anionic phosphate (B84403) backbone of DNA. While generally a non-specific interaction, it often precedes and stabilizes other binding modes. researchgate.net

The binding of a small molecule to DNA is governed by thermodynamic principles, described by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). nih.gov

Enthalpy (ΔH): This term reflects the change in heat content and is associated with the formation and breaking of bonds, including hydrogen bonds and van der Waals interactions. A negative (favorable) enthalpy change often drives the binding process, particularly in intercalation and specific hydrogen-bonding interactions in the grooves. nih.gov

Entropy (ΔS): This term relates to the change in disorder of the system. The release of ordered water molecules from the DNA grooves and the surface of the ligand upon binding typically results in a positive (favorable) entropy change, which can be a significant driving force for the interaction. nih.gov

Table 1: General Thermodynamic Contributions to Small Molecule-DNA Binding

| Interaction Type | Primary Driving Force | Typical Enthalpy (ΔH) | Typical Entropy (ΔS) |

|---|---|---|---|

| Intercalation | Stacking Interactions | Favorable (Negative) | Variable |

| Groove Binding | H-bonds, van der Waals | Favorable (Negative) | Favorable (Positive) |

| Electrostatic | Charge Attraction | Slightly Favorable | Favorable (Positive) |

Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)

Beyond DNA, metal-bipyridine complexes are known to interact with other biological targets like enzymes. The mechanism of interaction can involve the inhibition of enzyme activity through direct binding to the active site or an allosteric site. The coordination geometry and the nature of the ligands play a crucial role in determining the specificity and strength of this binding. For instance, some metal complexes have been shown to inhibit topoisomerases, enzymes critical for DNA replication, by stabilizing the enzyme-DNA cleavage complex. mdpi.com Other studies have investigated the interactions of ruthenium-bipyridine complexes with proteins like bovine serum albumin (BSA), demonstrating that these complexes can bind to proteins, which is relevant for their transport and distribution in biological systems. Picolinic acid and its isosteres, which share structural similarities with bipyridine derivatives, have been investigated as metal-binding pharmacophores for targeting metalloenzymes. nih.gov

Bioinorganic Chemistry of Metal Complexes with Bipyridine Ligands

The bioinorganic chemistry of bipyridine ligands is rich and varied, stemming from their ability to form stable complexes with a wide range of transition metals. wikipedia.org These complexes are redox-active and often possess unique photophysical properties, making them suitable for applications as sensors, imaging agents, and photosensitizers.

Triplet State Photosensitizing Character in Metal Complexes

Many transition metal complexes with bipyridine ligands, most notably tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) and its derivatives, are excellent photosensitizers. researchgate.netacs.org A photosensitizer is a molecule that can be excited by light to a higher energy state and then transfer that energy to another molecule.

The process typically involves the following steps:

Excitation: The complex absorbs a photon of light, promoting an electron from a metal-centered orbital to a ligand-centered π* orbital. This is known as a metal-to-ligand charge transfer (MLCT) transition. wikipedia.org

Intersystem Crossing (ISC): The initial singlet excited state rapidly and efficiently converts to a longer-lived triplet excited state. rsc.org

Energy/Electron Transfer: This triplet state has a sufficiently long lifetime (microseconds) to interact with other molecules. It can act as both a stronger oxidizing and a stronger reducing agent than the ground state. It can transfer its energy to molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂), a key species in photodynamic therapy (Type II mechanism), or it can engage in electron transfer reactions with substrates (Type I mechanism). nih.gov

The specific properties of the photosensitizer, such as its absorption wavelength, excited-state lifetime, and redox potentials, can be fine-tuned by modifying the structure of the bipyridine ligands, for example, by adding substituents like the methyl group in this compound. researchgate.net

Table 2: Photophysical Properties of a Representative Bipyridine Photosensitizer

| Complex | Absorption Max (λₘₐₓ) | Emission Max (λₑₘ) | Excited State Lifetime (τ) |

|---|---|---|---|

| [Ru(bpy)₃]²⁺ | ~450 nm | ~615 nm | ~1.1 µs |

Occurrence in Natural Products and Environmental Significance

While the pyridine ring is a structural motif found in numerous natural alkaloids like nicotine (B1678760) and anabasine, the bipyridine scaffold is much rarer in nature. nih.govwikipedia.orgthenaturopathicherbalist.com A few 2,2'-bipyridine (B1663995) derivatives, such as caerulomycins and collismycins, have been isolated from microbial sources and exhibit biological activity. nih.gov However, there are no significant reports of this compound as a naturally occurring compound. It is primarily a synthetic molecule created for use in coordination chemistry and materials science. orgsyn.orgacs.orgacs.org

The environmental significance of bipyridyl compounds is primarily linked to their use as herbicides (e.g., paraquat (B189505) and diquat, derived from 4,4'- and 2,2'-bipyridine respectively) and their potential formation as degradation products of various substances. nih.govwikipedia.org Pyridine itself can be released into the environment from industrial processes and may biodegrade in soil and water, although the rate is variable. nih.gov The specific environmental fate and impact of this compound have not been extensively studied.

Mechanisms of Biological Action (e.g., antibacterial activity of complexes, non-pharmacological)

Metal complexes featuring bipyridine ligands have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi. nih.govchemmethod.com The biological action is typically attributed to the complex as a whole, rather than the free ligand, and involves several potential mechanisms.

Membrane Disruption: The lipophilicity of the metal complex, enhanced by the organic bipyridine ligands, can facilitate its passage across the bacterial cell membrane. According to Tweedy’s chelation theory, chelation reduces the polarity of the metal ion, increasing the lipophilicity of the entire complex and allowing it to penetrate the lipid layers of the cell membrane more easily, ultimately disrupting membrane integrity. mdpi.com The methyl group in this compound could further enhance this lipophilic character.

Inhibition of Nucleic Acid Synthesis: Once inside the cell, the complex can bind to DNA, as discussed in section 7.1.1, interfering with DNA replication and transcription processes. nih.gov

Enzyme Inhibition: The complex can bind to and inhibit essential enzymes, such as those involved in cellular respiration or cell wall synthesis, by coordinating to active site residues or displacing essential metal ions. nih.gov

Generation of Reactive Oxygen Species (ROS): Some metal complexes can participate in redox cycling, leading to the production of damaging ROS like superoxide (B77818) radicals and hydroxyl radicals. These species can cause widespread oxidative damage to lipids, proteins, and nucleic acids, leading to cell death.

The effectiveness of these complexes is often concentration-dependent and can show selectivity for certain types of bacteria (e.g., Gram-positive over Gram-negative), which may be related to differences in cell wall structure and permeability. acs.org

Table 3: Representative Antibacterial Activity of a Metal-Bipyridine Complex

| Complex | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ru(bpy)₂(PPAD)₂ | Staphylococcus aureus | 1 µg/mL |

| Ru(dtb)₂(PPAD)₂ | Staphylococcus aureus | 1 µg/mL |

Data derived from studies on structurally related ruthenium polypyridyl complexes. PPAD = 2-(pyridine-3-yl)-1H-imidazo[4,5f][1.10]phenanthracene-9,10-dione; dtb = 4,4′-di-tert-butyl-2,2′-bipyridine. nih.gov

Q & A

Q. What are the optimal synthetic strategies for preparing 5-methyl-2,3'-bipyridine, and how can reaction yields be improved?

The Negishi cross-coupling reaction is the most reliable method for synthesizing this compound. Key steps include:

- Using 2-bromo-5-methylpyridine as a starting material with a zinc reagent (e.g., pyridylzinc halide) under palladium catalysis.

- Optimizing solvent systems (e.g., THF/DMF mixtures) and temperatures (60–80°C) to enhance coupling efficiency.

- Purification via column chromatography or recrystallization to isolate the product .

Q. Table 1: Yield Optimization in Negishi Coupling

| Halide Partner | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| 2-Bromo-5-MePy | Pd(PPh₃)₄ | THF | 72 |

| 3-Iodo-Py | PdCl₂(dppf) | DMF | 68 |

Q. How do substituents on bipyridine ligands influence the coordination chemistry of transition metals?

Methyl groups at the 5-position of 2,3'-bipyridine alter steric and electronic properties, impacting metal-ligand binding. For example:

- Electron-donating methyl groups increase ligand basicity, stabilizing low-oxidation-state metal centers (e.g., Mn²⁺, Fe²⁺).

- Steric hindrance from methyl substituents can reduce coordination flexibility, favoring specific geometries (e.g., octahedral vs. tetrahedral) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed when synthesizing asymmetrical bipyridines using dihalopyridine precursors?

Regioselectivity in Negishi coupling can be controlled by:

Q. What mechanistic insights explain contradictory reports on the catalytic activity of Cu–bipyridine complexes in water oxidation?

Contradictions arise from substituent-dependent electronic effects. For example:

- Methyl groups enhance electron density at the metal center, accelerating O–O bond formation but may hinder proton-coupled electron transfer (PCET) steps.

- Systematic studies using para-substituted ligands (e.g., –NH₂, –CH₃, –Br) reveal that electron-donating groups lower overpotential but reduce stability .

Q. Table 2: Substituent Effects on Cu–Bipyridine Catalysts

| Substituent (R) | Overpotential (mV) | TOF (s⁻¹) | Stability (h) |

|---|---|---|---|

| –NH₂ | 320 | 0.45 | 12 |

| –CH₃ | 350 | 0.38 | 18 |

| –Br | 410 | 0.22 | 24 |

Q. How do computational models (DFT, MD) predict the environmental mobility of this compound in soil systems?

- The soil adsorption coefficient (Koc) of this compound is estimated at 160, indicating moderate mobility.

- Computational models incorporate log Kow (1.5) and charge distribution to predict leaching risks, guiding waste disposal protocols .

Methodological Considerations

Q. What advanced spectroscopic techniques validate the electronic structure of metal–bipyridine complexes?

Q. How can HPLC and LC-MS address quantification challenges in bipyridine-based reaction mixtures?

- Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm).

- Mobile phase: Acetonitrile/ammonium acetate buffer (pH 6.5) for resolving polar byproducts .

Emerging Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.